![molecular formula C15H18FN5O B2743714 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide CAS No. 897623-38-0](/img/structure/B2743714.png)
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide
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Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide (FTM) is a compound that has gained significant attention in the field of scientific research. FTM is a tetrazole-based compound that possesses a unique chemical structure that makes it a potent candidate for various applications. In
Scientific Research Applications
Fluorine-18 Labeled Derivatives for PET Imaging
Fluorinated derivatives of specific ligands have been developed for positron emission tomography (PET) imaging, showing promise in the study of serotonin 5-HT1A receptors. A study developed fluorine-18 labeled analogs of WAY 100635 for PET imaging, indicating their potential in assessing dynamic changes in serotonin levels and providing insights into neuropsychiatric disorders (Lang et al., 1999).
Synthetic Cannabinoid Derivatives
Research has identified and characterized derivatives similar in structure to the target compound, focusing on their synthesis, differentiation, and potential as research chemicals. Such studies contribute to understanding the chemical and pharmacological landscape of new psychoactive substances (McLaughlin et al., 2016).
Serotonin 5-HT1A Receptor Antagonists
Compounds structurally related to the query have been explored as potent and selective antagonists for 5-HT1A receptors, offering a pathway to developing new therapeutic agents for neuropsychiatric conditions. These studies illustrate the potential of such compounds in receptor binding affinity and pharmacokinetics (García et al., 2014).
AMPA Receptor Ligands
Research on arylpropylsulphonamides as AMPA receptor ligands, including efforts to label them with fluorine-18, highlights the pursuit of novel central nervous system (CNS) imaging agents. Although challenges remain in specificity and in vivo imaging, such studies underscore the ongoing efforts to develop targeted radiotracers for CNS receptors (Kronenberg et al., 2007).
Met Kinase Inhibitors
Investigations into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) derivatives have identified potent and selective inhibitors of the Met kinase superfamily, showcasing the role of such compounds in cancer therapy. This research exemplifies the application of structurally related compounds in the development of selective kinase inhibitors (Schroeder et al., 2009).
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c16-12-6-8-13(9-7-12)21-14(18-19-20-21)10-17-15(22)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFUCZCGIBEKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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